3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol
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Overview
Description
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol is an organic compound with the molecular formula C8H13BrN2O and a molecular weight of 233.11 g/mol This compound is characterized by a pyrazole ring substituted with a bromine atom and two methyl groups, attached to a propanol chain
Preparation Methods
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate propanol derivative under controlled conditions. The reaction conditions often include the use of a base to deprotonate the pyrazole ring, facilitating the nucleophilic attack on the propanol derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various derivatives
Scientific Research Applications
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine substituent and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol include:
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine: This compound has an amine group instead of a hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile:
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound has a pyridine ring, which can influence its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6-8(9)7(2)11(10-6)4-3-5-12/h12H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDALWIAGKTUGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCO)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586332 |
Source
|
Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925607-98-3 |
Source
|
Record name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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